Methyl 4-ethoxypiperidine-4-carboxylate
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Overview
Description
Methyl 4-ethoxypiperidine-4-carboxylate is an organic compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethoxypiperidine-4-carboxylate typically involves the esterification of 4-ethoxypiperidine-4-carboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxypiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-ethoxypiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-ethoxypiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-ethoxypiperidine-4-carboxylate
- Methyl piperidine-4-carboxylate
- Methyl 4-methylpiperidine-4-carboxylate
Uniqueness
Methyl 4-ethoxypiperidine-4-carboxylate is unique due to its specific ethoxy substitution, which can influence its reactivity and interactions with biological targets. This makes it distinct from other piperidine derivatives and potentially more suitable for certain applications .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 4-ethoxypiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(8(11)12-2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 |
InChI Key |
CFMDWXXHRCOPFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCNCC1)C(=O)OC |
Origin of Product |
United States |
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